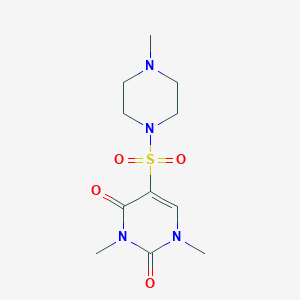

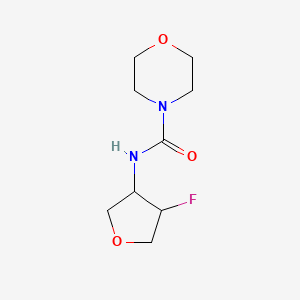

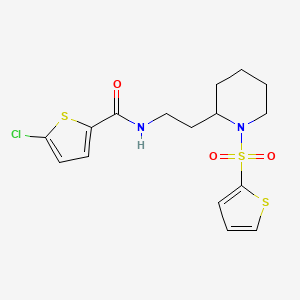

![molecular formula C15H24N2O5 B2537684 O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 2225141-75-1](/img/structure/B2537684.png)

O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as described in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound provides a convenient entry point to novel compounds and can be further derivatized selectively on the azetidine and cyclobutane rings. Similarly, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, involves intramolecular cyclization starting from commercially available aminopropanol . These methods could potentially be adapted for the synthesis of "O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate."

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The presence of diastereomers in a 1:1 ratio in the crystal structure suggests that the compound of interest may also exhibit diastereomerism due to its spirocyclic nature.

Chemical Reactions Analysis

The reactivity of spirocyclic compounds is highlighted in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, which proceeds with the formation of isomeric condensation products . This indicates that "O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate" may also undergo similar reactions with nucleophiles due to the presence of an active methylene group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate" are not directly reported, related compounds exhibit properties such as solubility differences that allow for separation of isomers , and crystallographic properties such as belonging to the monoclinic space group with specific cell dimensions . These properties are crucial for understanding the behavior and potential applications of the compound in various environments.

Aplicaciones Científicas De Investigación

Microbial Degradation and Environmental Fate

Research has focused on the microbial degradation and environmental fate of related oxygenates used as gasoline additives, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), highlighting their mobility in aquifers and resistance to biodegradation. Significant advances in the microbiology of the degradation of these compounds have been made, offering insights into the biological treatment possibilities for water contaminated with such oxygenates (Fayolle, Vandecasteele, & Monot, 2001).

Supramolecular Arrangements

Studies on cyclohexane-5-spirohydantoin derivatives, including compounds structurally similar to O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate, reveal their potential in forming supramolecular arrangements. These arrangements are determined by the substituents on the cyclohexane ring, influencing the crystal structure and highlighting the role of molecular structure in supramolecular chemistry (Graus et al., 2010).

Conformational Analysis

Research into spirolactams as conformationally restricted pseudopeptides describes the synthesis and conformational analysis of related compounds. This research provides insights into the use of these compounds as constrained surrogates in peptide synthesis, emphasizing their potential in mimicking natural peptide structures for therapeutic applications (Fernandez et al., 2002).

Synthesis Methodologies

Advancements in the synthesis of related spirocyclic and azaspiro compounds demonstrate the versatility of these chemical frameworks in organic synthesis. These methodologies offer routes to novel compounds that can access chemical spaces complementary to traditional structures, such as piperidine ring systems, which are prevalent in pharmacologically active molecules (Meyers et al., 2009).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

2-O-tert-butyl 5-O-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5/c1-5-21-12(19)10-7-16-11(18)6-15(10)8-17(9-15)13(20)22-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRNMKMYKGCXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC(=O)CC12CN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl 5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

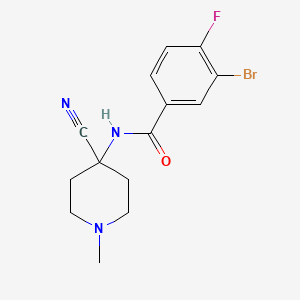

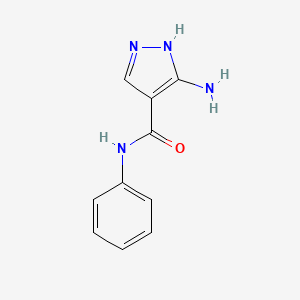

![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol](/img/structure/B2537604.png)

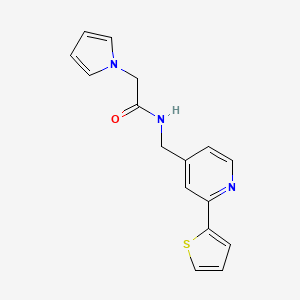

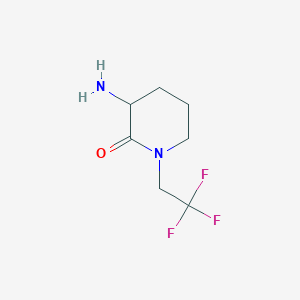

![cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione](/img/structure/B2537612.png)

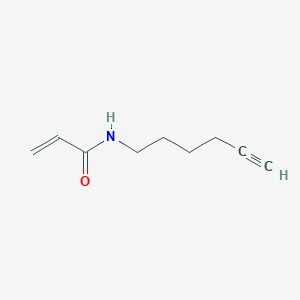

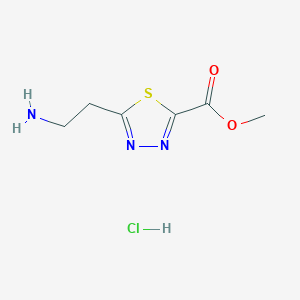

![N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine](/img/structure/B2537616.png)

![2-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2537617.png)

![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)